molecular formula C16H12F2N2O4 B2800329 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 941999-01-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide

Cat. No. B2800329
CAS RN: 941999-01-5
M. Wt: 334.279
InChI Key: QSFVFUXTQFEJGZ-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a 3,4-difluorophenyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of oxalamides, including the planar C2H2N2O2 core. The benzo[d][1,3]dioxol-5-ylmethyl group would add aromaticity to the structure, while the 3,4-difluorophenyl group could potentially introduce steric hindrance and electronic effects .


Chemical Reactions Analysis

As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an oxalamide, it would likely exhibit the characteristic properties of amides, including the ability to form hydrogen bonds. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential bioactivity. It could also be interesting to study the influence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups on the properties and reactivity of the oxalamide core .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4/c17-11-3-2-10(6-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVFUXTQFEJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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